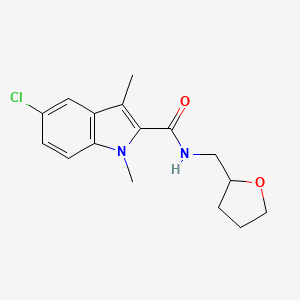

5-氯-1,3-二甲基-N-(四氢-2-呋喃基甲基)-1H-吲哚-2-甲酰胺

描述

Synthesis Analysis

The synthesis of related indole derivatives often involves intricate chemical reactions, aimed at incorporating specific functional groups to achieve desired properties. For example, the synthesis and evaluation of novel C7 dimers of 1-chloromethyl-5-hydroxy-1,2-dihydro-3H-benzo[e]indole with pyrrole and imidazole polyamides have been investigated for their potential anti-cancer properties (Kumar & Lown, 2003). This highlights the complex nature of synthesizing indole derivatives for specific biological activities.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial in determining their interaction with biological targets. For example, N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide has been synthesized and characterized, showing how structural modifications can impact biological activities (Al-Ostoot et al., 2019). The detailed structural analysis through spectroscopic techniques and X-ray crystallography provides insights into the compound's potential interactions and stability.

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, significantly impacting their chemical properties and potential applications. For instance, the oxidation of 2,3-disubstituted indoles with m-chloroperbenzoic acid has been studied, revealing complex reaction pathways and the formation of o-aminophenol derivatives and dimeric products (Hino et al., 1983). These reactions underscore the versatility of indole compounds in synthetic chemistry.

Physical Properties Analysis

The physical properties of indole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Detailed studies, like the synthesis and crystal structure determination of specific indole carboxamides, provide valuable data for understanding how these properties affect the compound's behavior in different environments (Prabhuswamy et al., 2016).

科学研究应用

CB1受体的变构调节

吲哚-2-甲酰胺衍生物的研究,包括类似于5-氯-1,3-二甲基-N-(四氢-2-呋喃基甲基)-1H-吲哚-2-甲酰胺的化合物,已证明在1型大麻素受体(CB1)的变构调节中具有显著的潜力。这些化合物已被确定为影响其对CB1的结合亲和力和协同性的关键结构要求,影响了有效的CB1变构调节剂的开发。这些调节剂与受体表现出独特的相互作用,可能为治疗应用开辟新途径,而无需直接激活受体,从而为影响CB1受体动力学提供了一种新机制(Khurana等,2014)。

合成和化学转化

该化合物及其类似物已参与了专注于杂环化合物的合成和反应性的研究。例如,对呋喃并[2,3-f]-和呋喃并[3,2-e]吲哚衍生物的研究探索了导致复杂杂环结构合成的化学转化。这项工作提供了有关生成在制药和材料科学中具有潜在应用的结构多样的分子的方法的见解(Grinev等,1977)。

抗肿瘤活性

已对与5-氯-1,3-二甲基-N-(四氢-2-呋喃基甲基)-1H-吲哚-2-甲酰胺在结构上相关的化合物进行了抗肿瘤特性的评估。新型衍生物的合成及其对各种癌细胞系的初步评估突出了这些化合物在癌症治疗中的潜力。此类研究有助于发现和开发具有改善的功效和特异性的新型抗癌剂(Kumar和Lown,2003)。

抑制糖原磷酸化酶

另一个感兴趣的领域是5-氯-N-芳基-1H-吲哚-2-甲酰胺衍生物对人肝糖原磷酸化酶a(hLGPa)的抑制,展示了这些化合物在调节葡萄糖代谢中的潜力。这项研究对于开发新的糖尿病管理治疗策略具有重要意义,突出了吲哚-2-甲酰胺衍生物在药物化学中的多功能性(Onda等,2008)。

属性

IUPAC Name |

5-chloro-1,3-dimethyl-N-(oxolan-2-ylmethyl)indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2/c1-10-13-8-11(17)5-6-14(13)19(2)15(10)16(20)18-9-12-4-3-7-21-12/h5-6,8,12H,3-4,7,9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTYBNLBCNVFHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4621450.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4621460.png)

![2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4621468.png)

![1-(4-fluorophenyl)-N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B4621473.png)

![4-[2-(2-allylphenoxy)ethoxy]benzaldehyde](/img/structure/B4621474.png)

![N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea](/img/structure/B4621482.png)

![(3aR,7aS)-2-[2-(difluoromethoxy)-4-fluorophenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4621485.png)

![N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4621508.png)

![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4621518.png)

![2-[(2-chloro-6-nitrophenyl)thio]-N-(2-ethylphenyl)benzamide](/img/structure/B4621532.png)

![4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4621535.png)